molecular formula C19H19N3O4 B2972043 N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide CAS No. 1423228-49-2

N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide

Cat. No. B2972043
CAS RN: 1423228-49-2
M. Wt: 353.378
InChI Key: STGCCNFLORHXIT-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was initially developed as an immunosuppressive agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, recent studies have shown that CP-690,550 has potential applications in other areas of scientific research, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide works by selectively inhibiting the activity of JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in immune cell proliferation and cytokine production.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has several biochemical and physiological effects, including a reduction in immune cell proliferation and cytokine production. This leads to a reduction in inflammation and an improvement in autoimmune diseases, such as rheumatoid arthritis and psoriasis. N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has also been shown to inhibit the growth of cancer cells and reduce the risk of tumor formation.

Advantages and Limitations for Lab Experiments

The main advantage of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide for lab experiments is its specificity and selectivity for JAK3. This allows researchers to selectively target the JAK3 signaling pathway without affecting other pathways. However, one limitation of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide. One potential area is the development of new formulations that improve its solubility and bioavailability. Another potential area is the investigation of its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to better understand the mechanisms underlying its anti-cancer and anti-inflammatory effects, which could lead to the development of new therapies for these diseases.

Synthesis Methods

The synthesis of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide involves a series of chemical reactions that start with the reaction of 2-chloro-4-nitrophenyl ether with 2-pyridinecarboxylic acid to form 2-(2-chloro-4-nitrophenoxy)pyridine. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 2-(4-(4-hydroxyphenoxy)phenyl)pyridine. The final step involves the reaction of this intermediate with cyanogen bromide and sodium azide to form N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide.

Scientific Research Applications

N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research, where JAK3 has been shown to play a critical role in the proliferation and survival of cancer cells. N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and breast cancer.
Another area of research where N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has shown promise is in the treatment of inflammation. JAK3 has been shown to play a key role in the inflammatory response, and N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has been shown to reduce inflammation in several animal models of inflammatory diseases, such as arthritis and colitis.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c20-14-19(8-11-24-12-9-19)22-17(23)13-25-15-4-6-16(7-5-15)26-18-3-1-2-10-21-18/h1-7,10H,8-9,11-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGCCNFLORHXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide

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